2-(Ethyl-phenyl-amino)-N-(7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a benzothiazole ring fused with an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the reaction of ethyl(phenyl)amine with a benzothiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction may produce benzothiazole amines.
Wissenschaftliche Forschungsanwendungen
2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[METHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE
Uniqueness
2-[ETHYL(PHENYL)AMINO]-N-(7-OXO-5,6-DIHYDRO-4H-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H19N3O2S |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(N-ethylanilino)-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-2-20(12-7-4-3-5-8-12)11-15(22)19-17-18-13-9-6-10-14(21)16(13)23-17/h3-5,7-8H,2,6,9-11H2,1H3,(H,18,19,22) |
InChI-Schlüssel |
CJWBEQPABYJZHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)NC1=NC2=C(S1)C(=O)CCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.